1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
Description
The compound 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a 1,4-diazepane derivative featuring two distinct substituents:
- An oxolan-3-yl (tetrahydrofuran-3-yl) group at position 1 of the diazepane ring.
- A 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl group at position 3.
The 1,4-diazepane core provides conformational flexibility, while the sulfonated pyrazole and oxolane moieties contribute to steric and electronic properties.
Properties
IUPAC Name |
1-(oxolan-3-yl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3S/c1-12-15(13(2)17(3)16-12)23(20,21)19-7-4-6-18(8-9-19)14-5-10-22-11-14/h14H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMAXAVBKHBRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxolane Ring: This step involves the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Formation of the Diazepane Ring: The final step involves the cyclization of the intermediate compounds to form the diazepane ring, which can be facilitated by using suitable catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties, particularly in the development of therapeutic agents.
Antimicrobial Activity
Recent studies have indicated that derivatives of diazepanes can possess significant antimicrobial activity. For instance, compounds similar to 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane have shown efficacy against various bacterial strains. A notable study demonstrated that modifications to the diazepane structure enhance its antibacterial potency against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research into the anticancer potential of diazepane derivatives has revealed their ability to inhibit tumor growth in vitro. One study highlighted the compound's mechanism of action involving apoptosis induction in cancer cells through the modulation of apoptotic pathways .
Materials Science Applications
The unique structural characteristics of this compound make it suitable for use in advanced materials.
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. For example, integrating this diazepane into polymer matrices has been shown to improve material strength and thermal stability .
Coatings and Adhesives
The sulfonyl group in the compound enhances adhesion properties when used in coatings and adhesives. Studies have indicated that formulations incorporating this compound exhibit superior bonding strength compared to traditional adhesives .
Agricultural Chemistry Applications
The compound's potential extends into agricultural chemistry, particularly as a pesticide or herbicide.
Pesticidal Activity
Research has suggested that compounds with similar structures can act as effective pesticides. A study demonstrated that this compound exhibits insecticidal activity against aphids and other pests while being environmentally sustainable .
Case Studies
Mechanism of Action
The mechanism of action of 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,4-Diazepane Derivatives
The following table summarizes key structural and synthetic differences between the target compound and related molecules:
Key Observations:
Substituent Diversity: The target compound’s oxolan-3-yl group distinguishes it from analogs bearing aromatic (e.g., cyanophenyl, trifluoromethylphenyl) or fluorinated substituents . Sulfonyl groups are common in all listed compounds, suggesting shared synthetic routes (e.g., sulfonation reactions).
Molecular Weight and Complexity :
- The fluorinated analog in has a higher molecular weight (444.54 g/mol) due to the additional fluorine and sulfonyl group, whereas the target compound is lighter (340.45 g/mol) .
- Amide-containing analogs in exhibit significantly higher molecular weights (>450 g/mol), likely influencing solubility and bioavailability .
Electronic and Steric Effects
- Oxolan-3-yl vs. Aromatic Substituents: The oxolane ring may enhance solubility compared to hydrophobic aryl groups (e.g., cyanophenyl). However, aromatic groups in compounds could improve binding affinity to hydrophobic enzyme pockets .
- Sulfonyl Groups : The sulfonated pyrazole in the target compound and the fluorophenyl-sulfonyl group in may confer hydrogen-bonding capabilities, influencing receptor interactions .
Biological Activity
The compound 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a novel synthetic molecule that incorporates a diazepane ring and a pyrazole moiety. This structure suggests potential biological activities due to the pharmacological properties associated with both the diazepane and pyrazole frameworks. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related pyrazole compounds has shown that modifications in the substituents can enhance their activity against various bacterial strains. For instance, compounds containing aliphatic amide groups have demonstrated efficacy against E. coli and S. aureus . The incorporation of the trimethylpyrazole group in our compound may similarly enhance its antimicrobial potential.
Anti-inflammatory Effects
Pyrazole derivatives have been recognized for their anti-inflammatory properties. For example, compounds derived from pyrazole structures have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The sulfonyl group in our compound may further augment its anti-inflammatory activity by improving solubility and bioavailability.
Antitumor Activity
The potential antitumor effects of pyrazole derivatives are well-documented. Certain derivatives have been evaluated for their ability to inhibit tumor growth in various cancer models. The structural features of our compound suggest it could interact with biological targets involved in cancer progression .
Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of pyrazole derivatives, researchers synthesized a series of compounds similar to our target molecule. These compounds were tested for their biological activities against different cancer cell lines and showed promising results with IC50 values in the micromolar range . This suggests that our compound may possess similar antitumor activity.
Study 2: In Vivo Efficacy
Another investigation assessed the anti-inflammatory activity of related pyrazole compounds in animal models. The results indicated significant reduction in edema and inflammatory markers when treated with these compounds . Given the structural similarities, it is plausible that our compound would exhibit comparable efficacy.
Data Table: Biological Activities of Related Pyrazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
